Bromadoline Maleate

Opioid Pharmacology Receptor Signaling New Psychoactive Substances

Forensic labs risk misidentification using surrogate opioid standards for U-47931E detection. Bromadoline Maleate (CAS 81447-81-6) is the compound-specific certified reference standard for accurate LC-MS/MS quantification. • Unique N-demethylated metabolite pathway enables definitive identification in biological matrices. • Partial μ-opioid agonist (EC50 0.55-2.9 µM; Emax 52.8-85.9%) differentiates from full agonists like U-47700. • Validated whole-blood assay supports medico-legal death investigation.

Molecular Formula C19H25BrN2O5
Molecular Weight 441.3 g/mol
CAS No. 81447-81-6
Cat. No. B1667871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadoline Maleate
CAS81447-81-6
SynonymsBromadoline;  U-47931E;  U 47931E;  U47931E;  U 47,931E;  U47,931E;  U-47,931E;  Bromadoline maleate
Molecular FormulaC19H25BrN2O5
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m0./s1
InChIKeyXHCXKGFNPZETQY-YHPCKPBFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromadoline Maleate Procurement Guide: Analytical Reference Standard for Opioid Receptor Research


Bromadoline Maleate (CAS 81447-81-6; UNII 0NLD148UB3), also known as U-47931E, is a synthetic opioid compound developed by the Upjohn Company in the 1970s [1]. It functions as a selective agonist of the μ-opioid receptor (MOR) [2]. The compound is classified as a benzamide derivative and is structurally related to other synthetic opioids such as AH-7921 and U-47700 [3]. Bromadoline Maleate is not approved for clinical use and is primarily utilized as an analytical reference standard in forensic toxicology and pharmacological research to identify and quantify emerging synthetic opioids in biological matrices .

Why Bromadoline Maleate Cannot Be Interchanged with Generic Opioid Standards


Procurement of Bromadoline Maleate as an analytical reference standard is non-substitutable with other structurally similar 'U-series' opioids or generic opioid standards due to its unique pharmacological fingerprint and specific metabolite profile. While compounds like U-47700 and U-51754 belong to the same chemical class, they exhibit distinct in vitro potencies, receptor activation profiles (partial vs. full agonism), and metabolic pathways [1]. Utilizing an incorrect analog as a surrogate reference material would lead to inaccurate quantification in forensic toxicology assays, misidentification of illicit substances, and flawed interpretation of pharmacological data [2]. Specifically, Bromadoline's characteristic N-demethylated metabolite pathway and its partial agonist behavior differentiate it from more potent, full-agonist analogs like U-47700, necessitating a compound-specific analytical standard [3].

Quantitative Differentiation of Bromadoline Maleate from Closest Analogs


Partial Agonist Activity at μ-Opioid Receptor (MOR) in Cellular Assays

Bromadoline (U-47931E) functions as a partial agonist at the μ-opioid receptor (MOR), a key differentiator from full agonists like U-47700. In a comparative study using three distinct in vitro MOR activation assays (NanoBiT® MOR-β-arrestin2/mini-Gαi and AequoScreen®), Bromadoline exhibited an EC50 range of 0.55–2.9 µM with an Emax of 52.8–85.9% relative to the full agonist hydromorphone [1]. This partial activation profile stands in contrast to U-47700, which showed higher potency (EC50 111 nM) and full agonism (Emax 154% vs. hydromorphone) [2].

Opioid Pharmacology Receptor Signaling New Psychoactive Substances

Analgesic Potency in Rodent Models Compared to Codeine and Morphine

In vivo antinociceptive testing in rodents provides a comparative potency benchmark. Bromadoline's analgesic activity was found to be comparable to codeine in mouse abdominal constriction and rat paw pressure tests . The compound's overall potency is described as lying between that of codeine and morphine, being slightly stronger than pentazocine [1]. This places Bromadoline in an intermediate potency category distinct from more potent μ-agonists like U-47700 (approximately 7.5-10× morphine potency) and less potent compounds like U-51754 [2].

In Vivo Pharmacology Antinociception Analgesic Potency

Unique N-Demethylated Metabolite Profile in Biological Matrices

Bromadoline undergoes a specific metabolic pathway yielding two N-demethylated metabolites, which is a key analytical differentiator from other U-series opioids [1]. A validated quantitative liquid chromatographic method has been established for the simultaneous determination of Bromadoline and its two N-demethylated metabolites in blood, plasma, serum, and urine samples from both humans and canines [2]. This validated methodology is specific to Bromadoline and cannot be directly applied to quantify analogs like U-47700 or U-48800, which have distinct metabolic profiles [3].

Analytical Chemistry Forensic Toxicology Drug Metabolism

Optimal Procurement Scenarios for Bromadoline Maleate Reference Standard


Forensic Toxicology: Confirmation and Quantification of U-47931E in Seized Drug Materials

Procure Bromadoline Maleate as a certified reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to identify and quantify U-47931E in forensic casework. The validated analytical method for Bromadoline and its N-demethylated metabolites in whole blood [2] provides a crucial foundation for developing laboratory-specific assays to detect this emerging synthetic opioid, ensuring accurate reporting in medico-legal death investigations.

Pharmacological Research: Differentiating Partial from Full MOR Agonists in Structure-Activity Relationship (SAR) Studies

Utilize Bromadoline Maleate in comparative in vitro pharmacological assays to benchmark the partial agonist activity at the μ-opioid receptor [2]. Its intermediate potency and partial activation profile (EC50 0.55–2.9 µM; Emax 52.8–85.9%) make it a valuable tool for studying biased signaling, structure-activity relationships, and the pharmacological factors that distinguish high-overdose-risk opioids (e.g., U-47700) from less potent analogs.

Analytical Method Development: Validating LC-MS Assays for Emerging Benzamide Opioids

Employ Bromadoline Maleate as a key analyte during the development and validation of multi-analyte LC-MS/MS methods intended for the simultaneous detection of various 'U-series' synthetic opioids (e.g., U-47700, U-48800, U-50488) [2]. Its inclusion ensures the method's specificity and accuracy for a structurally distinct benzamide opioid, which is essential for comprehensive drug monitoring and surveillance programs tracking the emergence of new psychoactive substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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